delta-Tocotrienol

Catalog No.
S629203
CAS No.
25612-59-3
M.F
C27H40O2
M. Wt
396.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
delta-Tocotrienol

CAS Number

25612-59-3

Product Name

delta-Tocotrienol

IUPAC Name

(2R)-2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol

Molecular Formula

C27H40O2

Molecular Weight

396.6 g/mol

InChI

InChI=1S/C27H40O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h10,12,14,18-19,28H,7-9,11,13,15-17H2,1-6H3/b21-12+,22-14+/t27-/m1/s1

InChI Key

ODADKLYLWWCHNB-LDYBVBFYSA-N

SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O

Synonyms

(2R)-3,4-Dihydro-2,5,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-2H-1-benzopyran-6-ol

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O

Isomeric SMILES

CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O

Delta-Tocotrienol is a member of the tocotrienol family, which is part of the vitamin E group. It is characterized by its unique chemical structure, consisting of a chromanol ring with three unsaturated isoprenoid side chains. Specifically, delta-tocotrienol has no methyl groups at positions R1 and R2, while it has one methyl group at position R3 (R1 = H, R2 = H, R3 = Me) . This structural distinction differentiates it from tocopherols, which have saturated side chains. Delta-tocotrienol is recognized for its potent antioxidant and anti-cancer properties, making it a subject of extensive research .

The mechanism of action of delta-tocotrienol is still under investigation, but some potential pathways are emerging:

  • Antioxidant Activity: Like other vitamin E forms, delta-tocotrienol might neutralize free radicals that damage cells and contribute to various diseases [].
  • Cholesterol Modulation: Studies suggest delta-tocotrienol may lower cholesterol levels by influencing cholesterol synthesis and metabolism []. This effect requires further research to understand the underlying mechanisms.
  • Anti-cancer Properties: Delta-tocotrienol's ability to induce cell death in cancer cells and inhibit their growth is being explored. The exact mechanisms are not fully understood [].
  • Delta-tocotrienol is generally considered safe for consumption at recommended doses. However, high doses might cause side effects like diarrhea, fatigue, and muscle weakness [].
  • No significant hazards regarding flammability or reactivity are reported for delta-tocotrienol.

Anti-cancer properties

Delta-tocotrienol has been investigated for its potential role in cancer prevention and treatment. Studies suggest it may:

  • Inhibit tumor growth: Research has shown delta-tocotrienol can suppress the growth of various cancer cells, including those of breast, prostate, and pancreatic cancer [National Institutes of Health (.gov)]. This effect is believed to be mediated by its ability to downregulate specific enzymes involved in cell proliferation and survival [National Institutes of Health (.gov)].
  • Induce apoptosis: Delta-tocotrienol may trigger programmed cell death (apoptosis) in cancer cells, leading to their elimination [National Institutes of Health (.gov)].

Anti-inflammatory and antioxidant properties

Delta-tocotrienol exhibits anti-inflammatory and antioxidant effects, which may contribute to its potential health benefits in various conditions:

  • Nonalcoholic fatty liver disease (NAFLD): Studies suggest delta-tocotrienol supplementation may improve liver function markers and reduce inflammation in individuals with NAFLD [National Institutes of Health (.gov)].
  • Neurodegenerative diseases: Delta-tocotrienol's antioxidant properties are being explored for their potential role in protecting against neurodegenerative diseases like Alzheimer's and Parkinson's disease [National Institutes of Health (.gov)].
That contribute to its biological activities. Its antioxidant properties allow it to neutralize free radicals, thereby preventing oxidative stress within cells. This action is facilitated through the donation of hydrogen atoms from its hydroxyl group on the chromanol ring . Additionally, delta-tocotrienol can inhibit the activity of enzymes involved in lipid peroxidation, further enhancing its protective role against cellular damage .

Delta-Tocotrienol exhibits a range of biological activities:

  • Antioxidant Properties: It effectively scavenges free radicals and reduces oxidative stress .
  • Anti-Cancer Effects: Research indicates that delta-tocotrienol can induce apoptosis in cancer cells while sparing healthy cells. It has shown efficacy against various cancers, including pancreatic, breast, and prostate cancers .
  • Cardiovascular Benefits: Delta-tocotrienol contributes to cardiovascular health by lowering cholesterol levels and reducing inflammation .
  • Neuroprotective Effects: Studies suggest that it may protect neurons from damage during ischemic events such as strokes .

Delta-Tocotrienol can be synthesized through several methods:

  • Natural Extraction: It is primarily extracted from sources such as rice bran oil, palm oil, and annatto seeds .
  • Chemical Synthesis: Laboratory synthesis involves multi-step organic reactions starting from simpler compounds to construct the tocotrienol structure.
  • Biotechnological Approaches: Recent advancements include using microbial fermentation to produce tocotrienols from substrates like glucose or other carbohydrates .

Delta-Tocotrienol has diverse applications across various fields:

  • Nutraceuticals: It is marketed as a dietary supplement for its health benefits related to heart health and cancer prevention .
  • Cosmetics: Due to its antioxidant properties, it is incorporated into skincare products aimed at reducing oxidative damage and aging .
  • Pharmaceuticals: Research continues into its potential use in treating neurodegenerative diseases and cancer therapies .

Delta-Tocotrienol shares similarities with other tocotrienols and tocopherols but stands out due to its unique properties.

CompoundStructure CharacteristicsKey Benefits
Alpha-TocotrienolThree methyl groups (R1 = Me)Strong antioxidant; neuroprotective
Beta-TocotrienolTwo methyl groups (R1 = Me, R2 = Me)Antioxidant; supports heart health
Gamma-TocotrienolOne methyl group (R1 = Me)Anti-cancer; lowers cholesterol
Alpha-TocopherolThree methyl groups (R1 = Me)Traditional vitamin E; antioxidant

Delta-tocotrienol is noted for its superior bioavailability compared to other tocotrienols, allowing it to remain active in the bloodstream longer and exert more pronounced effects on health . Its ability to selectively induce apoptosis in cancer cells while preserving healthy cells further emphasizes its uniqueness among vitamin E compounds .

The biosynthesis of delta-tocotrienol, a vital member of the vitamin E family, begins with the formation of two essential precursors: homogentisate and geranylgeranyl diphosphate [1]. Homogentisate serves as the aromatic head group, while geranylgeranyl diphosphate contributes the unsaturated isoprenoid side chain that distinguishes tocotrienols from tocopherols [2].

Homogentisate is derived from the shikimate pathway, which operates in plastids of photosynthetic organisms [3]. This pathway begins with chorismate, the final product of the shikimate pathway, which undergoes sequential reactions to form prephenate, arogenate, and tyrosine [5]. Interestingly, while the initial steps occur in plastids, tyrosine is transported to the cytoplasm where it is converted to 4-hydroxyphenylpyruvate by tyrosine aminotransferase [5]. Subsequently, 4-hydroxyphenylpyruvate dioxygenase catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate [4].

The cytoplasmic localization of homogentisate production has been confirmed through studies of homogentisate dioxygenase, an enzyme involved in homogentisate catabolism [5]. This spatial separation necessitates the transport of homogentisate back into plastids for tocochromanol biosynthesis, highlighting the complexity of subcellular compartmentalization in delta-tocotrienol production [5].

PrecursorBiosynthetic OriginKey EnzymesSubcellular Location
HomogentisateShikimate pathway4-hydroxyphenylpyruvate dioxygenaseCytoplasm
Geranylgeranyl diphosphateMevalonate pathway (cytosolic) or Methylerythritol phosphate pathway (plastidic)Geranylgeranyl diphosphate synthasePlastid

The isoprenoid precursor, geranylgeranyl diphosphate, can be synthesized through two distinct pathways: the mevalonate pathway in the cytosol or the methylerythritol phosphate pathway in plastids [6]. The mevalonate pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to form farnesyl diphosphate, which is then extended to geranylgeranyl diphosphate by geranylgeranyl diphosphate synthase [8]. The methylerythritol phosphate pathway, on the other hand, starts with pyruvate and glyceraldehyde-3-phosphate and also culminates in the production of geranylgeranyl diphosphate [4].

The availability of both homogentisate and geranylgeranyl diphosphate represents a critical control point in delta-tocotrienol biosynthesis [1]. Research has shown that enhancing the flux through these precursor pathways can significantly increase tocotrienol production in both native producers and engineered organisms [10].

Enzymatic Regulation of Geranylgeranyl Diphosphate Utilization

The utilization of geranylgeranyl diphosphate for delta-tocotrienol biosynthesis is tightly regulated by specific enzymes that direct this versatile precursor toward tocotrienol formation rather than other competing pathways [7]. The key enzyme in this process is homogentisate geranylgeranyl transferase, which catalyzes the condensation of homogentisate with geranylgeranyl diphosphate to form 2-methyl-6-geranylgeranyl-benzoquinol, the first committed intermediate in tocotrienol biosynthesis [20].

Homogentisate geranylgeranyl transferase belongs to a family of prenyltransferases that includes homogentisate phytyltransferase, which catalyzes the analogous reaction in tocopherol biosynthesis using phytyl diphosphate instead of geranylgeranyl diphosphate [20]. Despite their structural similarity, these enzymes exhibit distinct substrate preferences that determine whether tocotrienols or tocopherols are produced [20].

Studies on barley homogentisate geranylgeranyl transferase have revealed that this enzyme is approximately six times more active with geranylgeranyl diphosphate than with phytyl diphosphate [20]. This substrate specificity is crucial for directing metabolic flux toward delta-tocotrienol production [21]. The enzyme requires magnesium ions for activity and follows an ionization-condensation-elimination mechanism that results in the decarboxylation of homogentisate during the prenylation reaction [21] [23].

The regulation of homogentisate geranylgeranyl transferase activity occurs at multiple levels [22]. At the transcriptional level, the expression of the gene encoding this enzyme is primarily restricted to the endosperm of monocot seeds, explaining the tissue-specific accumulation of tocotrienols in these plants [20]. Post-translational regulation includes the proper localization of the enzyme to plastids, which is facilitated by an N-terminal transit peptide [10].

EnzymeReaction CatalyzedSubstrate PreferenceRegulatory Factors
Homogentisate geranylgeranyl transferaseCondensation of homogentisate and geranylgeranyl diphosphate6× higher activity with geranylgeranyl diphosphate vs. phytyl diphosphateTissue-specific expression, plastid localization, Mg²⁺ requirement
Geranylgeranyl diphosphate synthaseSynthesis of geranylgeranyl diphosphate from farnesyl diphosphate and isopentenyl diphosphateForms octameric complexFeedback inhibition by geranylgeranyl diphosphate

The availability of geranylgeranyl diphosphate is also regulated by geranylgeranyl diphosphate synthase, which catalyzes the addition of isopentenyl diphosphate to farnesyl diphosphate [7]. This enzyme forms a large multimeric complex, initially characterized as an octomer (tetramer of dimers) but subsequently reported as a hexamer (trimer of dimers) [8]. The activity of geranylgeranyl diphosphate synthase is subject to feedback inhibition by its product, geranylgeranyl diphosphate, which binds to an inhibitory site on the enzyme [8].

The competition for geranylgeranyl diphosphate among various biosynthetic pathways represents another layer of regulation [8]. In addition to tocotrienol biosynthesis, geranylgeranyl diphosphate serves as a substrate for protein geranylgeranylation, carotenoid biosynthesis, and other terpenoid pathways [7]. The balance among these competing processes ultimately determines the flux toward delta-tocotrienol production [10].

Cyclization Mechanisms via Tocopherol Cyclase (VTE1)

The formation of the chromanol ring structure, a defining feature of delta-tocotrienol, is catalyzed by tocopherol cyclase, an enzyme encoded by the VTE1 gene in plants [9]. This critical cyclization step converts 2-methyl-6-geranylgeranyl-benzoquinol to delta-tocotrienol through an intramolecular ring closure reaction [1]. The mechanism involves the formation of a carbon-oxygen bond between the hydroxyl group on the aromatic ring and one of the carbon atoms of the isoprenoid side chain [9].

Tocopherol cyclase has been extensively characterized in various organisms, including Arabidopsis thaliana (VTE1), Zea mays (SXD1), and Synechocystis sp. PCC6803 (slr1737) [9]. Mutations in these genes result in the accumulation of 2-methyl-6-geranylgeranyl-benzoquinol and the absence of tocotrienols, confirming the essential role of tocopherol cyclase in delta-tocotrienol biosynthesis [9]. Sequence analysis has identified a highly conserved 30-amino acid C-terminal domain in plant tocopherol cyclases that is absent from cyanobacterial orthologs, suggesting evolutionary divergence in the structure and function of this enzyme [9].

The cyclization reaction catalyzed by tocopherol cyclase proceeds through several steps [9]. First, the enzyme binds to 2-methyl-6-geranylgeranyl-benzoquinol, positioning the substrate for the intramolecular reaction [10]. Next, the hydroxyl group on the aromatic ring attacks one of the carbon atoms of the isoprenoid side chain, forming the chromanol ring [9]. Finally, the enzyme releases the cyclized product, delta-tocotrienol [9].

OrganismTocopherol CyclaseKey Structural FeaturesFunctional Characteristics
Arabidopsis thalianaVTE130-amino acid C-terminal domainCyclizes both tocopherol and tocotrienol precursors
Zea maysSXD130-amino acid C-terminal domainFunctionally equivalent to VTE1
Synechocystis sp. PCC6803slr1737Lacks C-terminal domainCan be complemented by plant tocopherol cyclases

Interestingly, tocopherol cyclase is localized in plastoglobules, specialized lipoprotein particles within chloroplasts [18]. This localization is significant because plastoglobules are sites of vitamin E accumulation and contain high concentrations of the lipophilic substrates required for tocotrienol biosynthesis [18]. The association of tocopherol cyclase with plastoglobules facilitates its access to 2-methyl-6-geranylgeranyl-benzoquinol and enhances the efficiency of the cyclization reaction [18].

The activity of tocopherol cyclase is regulated by various factors, including phosphorylation by atypical kinases such as ABC1K1 and ABC1K3 [26]. These kinases are abundant in plastoglobules and have been shown to phosphorylate tocopherol cyclase, potentially modulating its activity [26]. Additionally, tocopherol cyclase preferentially uses reduced prenyl quinones as substrates, suggesting that the redox state of the plastid influences the efficiency of delta-tocotrienol biosynthesis [26].

The cyclization step catalyzed by tocopherol cyclase represents a branch point in tocochromanol biosynthesis [24]. If 2-methyl-6-geranylgeranyl-benzoquinol is first methylated by 2-methyl-6-phytyl-1,4-benzoquinol methyltransferase before cyclization, the product will be gamma-tocotrienol rather than delta-tocotrienol [24]. This branching of the pathway allows for the production of different tocotrienol isomers with varying patterns of methyl substitution on the chromanol ring [24].

Heterologous Expression in Model Organisms (Escherichia coli, Saccharomyces cerevisiae)

The complexity of delta-tocotrienol biosynthesis has prompted researchers to develop heterologous expression systems in model organisms to better understand the pathway and to establish platforms for the biotechnological production of this valuable compound [12]. Two prominent model organisms used for this purpose are Escherichia coli and Saccharomyces cerevisiae, each offering distinct advantages for the heterologous expression of the delta-tocotrienol biosynthetic pathway [13].

The first successful heterologous production of delta-tocotrienol was achieved in Escherichia coli through the stepwise introduction of five genes: hydroxyphenylpyruvate dioxygenase (hpd) from Pseudomonas putida, geranylgeranyl pyrophosphate synthase (crtE) from Pantoea ananatis, homogentisate phytyltransferase (hpt) from Synechocystis sp., and tocopherol cyclase (vte1) from Arabidopsis thaliana [12]. This engineered strain produced delta-tocotrienol at a titer of 15 micrograms per gram of dry cell weight, representing the first demonstration of complete delta-tocotrienol biosynthesis in a non-photosynthetic organism [12].

Subsequent efforts focused on improving delta-tocotrienol production in Escherichia coli by optimizing gene expression and eliminating the need for plasmids [13]. A plasmid-free Escherichia coli strain was developed for the heterologous synthesis of 2-methyl-6-geranylgeranyl-benzoquinol, the immediate precursor of delta-tocotrienol [13]. This approach offered advantages in terms of strain stability and reduced metabolic burden, making it a promising platform for large-scale production [13].

OrganismGenes IntroducedProduction TiterKey Optimization Strategies
Escherichia colihpd, crtE, hpt, vte115 μg/g dry cell weightStepwise gene introduction, single promoter control
Saccharomyces cerevisiaehpd, hpt, vte1, thmg1, ggppssa4.10 mg/L (fed-batch fermentation)Genome integration, precursor pathway enhancement, medium optimization
Saccharomyces cerevisiae (secretory)Optimized pathway + PDR1 overexpression241.7 mg/L (63.65 mg/g dry cell weight)Addition of cyclodextrin, in situ extraction with olive oil

Saccharomyces cerevisiae has emerged as a particularly effective host for delta-tocotrienol production due to its eukaryotic cellular organization and robust isoprenoid biosynthetic capacity [17]. A groundbreaking study reported the de novo biosynthesis of delta-tocotrienol in Saccharomyces cerevisiae through the integration of a heterologous pathway into the genome [17]. The pathway included hydroxyphenylpyruvate dioxygenase (hpd) from Pseudomonas putida KT2440, homogentisate phytyltransferase (hpt) from Synechocystis sp. PCC 6803, and tocopherol cyclase (vte1) from Arabidopsis thaliana [17].

To enhance delta-tocotrienol production in Saccharomyces cerevisiae, researchers identified and addressed several metabolic bottlenecks [10]. The biosynthesis of the precursor geranylgeranyl diphosphate was improved by overexpressing the thmg1 and ggppssa genes, leading to a production titer of 1.39 milligrams per liter [17]. Further optimization of the fermentation medium using response surface methodology enabled a high-titer production of delta-tocotrienol (3.56 milligrams per liter), representing a 2.6-fold increase over the initial culture medium [17]. Fed-batch fermentation in a 2-liter fermenter further enhanced the production titer to 4.10 milligrams per liter, the highest reported for microbial production of delta-tocotrienol at that time [17].

A significant advancement in delta-tocotrienol production using Saccharomyces cerevisiae was the development of a secretory production system [16]. By combining pathway engineering with the addition of 2-hydroxypropyl-β-cyclodextrin and overexpression of the transcription factor PDR1, researchers achieved a remarkable delta-tocotrienol titer of 241.7 milligrams per liter (63.65 milligrams per gram dry cell weight) in shake flasks, with 30.4% of the product secreted into the medium [16]. The addition of cyclodextrin and olive oil as an in situ extractant further improved the process, allowing 85.6% of the total delta-tocotrienol production to be collected as an extracellular product [16].

Delta-tocotrienol demonstrates selective distribution across specific botanical families, with the Arecaceae family representing the most abundant natural source of this compound [1] [2]. The oil palm (Elaeis guineensis), a member of the Arecaceae family, constitutes the richest commercial source of delta-tocotrienol, containing concentrations ranging from 94 mg/L in crude palm oil to 60-100 mg/kg in refined palm oil [1] [2]. Research has established that palm oil contains approximately 30% tocopherols and 70% tocotrienols, with delta-tocotrienol representing a significant fraction of the total tocotrienol content [2].

Cereal germplasm represents the second major category of delta-tocotrienol sources, with notable concentrations found in rice bran (Oryza sativa), oat seeds (Avena sativa), wheat germ (Triticum aestivum), and barley (Hordeum vulgare) [1] [3] [4]. Rice bran oil contains delta-tocotrienol concentrations of 50-100 mg/kg, making it a commercially viable source for extraction [1]. In oat seed development, delta-tocotrienol accumulation follows a sigmoidal pattern, reaching maximum concentrations of 46.6 mg/g at seed maturity [3].

The distribution pattern of delta-tocotrienol within plant tissues demonstrates tissue-specific accumulation. In cereal grains, tocotrienols predominantly accumulate in the endosperm, while tocopherols concentrate in the embryo [3] [4]. This differential distribution is particularly evident in oat seeds, where tocotrienols constitute the major fraction in whole seeds, while tocopherols dominate in isolated embryos [3].

Recent studies have identified Hypericum species as exceptional sources of delta-tocotrienol among dicotyledonous plants [5] [6] [7]. Hypericum perforatum flower buds contain 30-36.2 mg/100g dry weight of delta-tocotrienol, representing up to 56% of total tocotrienols in certain plant parts [5] [7]. This discovery is significant as it identifies dicotyledonous species as viable sources of delta-tocotrienol, expanding beyond the traditional monocotyledonous sources.

Annatto seeds (Bixa orellana) represent an emerging commercial source, with supercritical fluid extraction yielding delta-tocotrienol concentrations of 14.6-14.85 g/100g extract under optimized conditions [8]. The high concentrations achieved through extraction processes make annatto seeds particularly attractive for commercial delta-tocotrienol production.

Table 1 presents comprehensive data on the natural occurrence of delta-tocotrienol across various botanical sources, demonstrating the quantitative distribution and relative abundance in different plant materials.

Solvent-Based Extraction Optimization Strategies

Solvent-based extraction methodologies for delta-tocotrienol require careful optimization of multiple parameters to achieve maximum recovery efficiency while maintaining compound integrity [9] [10] [11]. The selection of appropriate solvents represents the most critical factor, as delta-tocotrienol exhibits lipophilic characteristics that necessitate non-polar to moderately polar extraction systems [10] [11].

Hexane extraction has demonstrated superior performance for delta-tocotrienol recovery, particularly when applied to palm-derived materials [10] [12]. Research indicates that hexane achieves recovery rates of 92.69-95.92% for tocotrienol extraction from palm fatty acid distillate, significantly outperforming polar solvents such as methanol or acetonitrile [10]. The effectiveness of hexane stems from its optimal solubility parameters for lipophilic compounds and its ability to penetrate lipid matrices effectively.

Soxhlet extraction represents the gold standard for comparative extraction efficiency studies [12] [13]. Optimized Soxhlet conditions employ hexane or chloroform as extraction solvents at temperatures ranging from 60-80°C for 6-8 hour extraction periods [12] [13]. This method consistently achieves recovery rates of 90-110% when compared to theoretical maximum extractable content, making it the reference method for validation of alternative extraction techniques [13].

Ultrasonic-assisted extraction offers significant advantages in terms of extraction time and energy efficiency [11]. Optimal conditions for delta-tocotrienol extraction employ ethanol-water mixtures (50:50 v/v) at temperatures of 40-50°C for 50-60 minute extraction periods [11]. This method achieves 84.21% DPPH radical scavenging activity, indicating effective extraction of bioactive tocotrienol compounds with minimal thermal degradation [11].

Saponification-based extraction provides the highest recovery efficiency for bound delta-tocotrienol compounds [1] [10]. The process employs potassium hydroxide in methanol solutions at concentrations of 10-15% (w/v) at temperatures of 60-80°C for 30-60 minutes [1]. This method effectively cleaves ester bonds between tocotrienols and fatty acids, liberating bound compounds and achieving recovery rates of 95-105% [1].

The solvent-to-sample ratio represents a critical optimization parameter, with ratios of 10:1 to 25:1 (v/w) demonstrating optimal efficiency for analytical applications [14]. Commercial-scale extractions typically employ ratios of 5:1 to 15:1 to balance extraction efficiency with economic considerations [14].

Temperature optimization requires balancing enhanced solvent penetration with compound stability [9] [11]. Temperatures of 40-50°C represent the optimal range for preserving delta-tocotrienol integrity while achieving effective extraction [11]. Higher temperatures (>80°C) may result in thermal degradation, particularly during extended extraction periods [9].

Supercritical Fluid Chromatography Techniques

Supercritical fluid chromatography represents a revolutionary analytical technique for delta-tocotrienol separation and quantification, offering significant advantages over conventional high-performance liquid chromatography methods [15] [16] [17] [18]. The technique utilizes supercritical carbon dioxide as the primary mobile phase, supplemented with organic modifiers to achieve optimal separation of tocotrienol isomers [15] [17] [18].

Mobile phase optimization constitutes the foundation of effective supercritical fluid chromatography separation [17] [18]. Supercritical carbon dioxide serves as the primary mobile phase component, providing excellent solvating properties while maintaining environmental compatibility [17] [18]. Methanol functions as the preferred organic modifier, typically employed at concentrations of 5-25% to enhance polarity and improve separation of delta-tocotrienol from other vitamin E isomers [17] [18].

Temperature and pressure parameters require precise control to maintain supercritical conditions while optimizing separation efficiency [15] [17] [18]. Optimal temperatures range from 25-40°C, slightly above the critical temperature of carbon dioxide (31°C), ensuring maintained supercritical state throughout the analysis [17] [18]. Back-pressure regulation at 10.0-31.5 MPa maintains the supercritical fluid density necessary for effective solvation and separation [17] [18].

Column selection significantly influences separation quality and analysis time [15] [17]. Biphenyl stationary phases demonstrate superior performance for delta-tocotrienol separation, achieving complete resolution of all four tocotrienol isomers (alpha, beta, gamma, delta) within 12-20 minutes [17]. C18 and diol columns provide alternative selectivity patterns, with diol columns particularly effective for polar compound separations [15] [17].

Gradient programming enables selective elution and enhanced separation of complex tocotrienol mixtures [17]. Optimal gradient programs initiate at 5% modifier concentration, increasing to 25% over 6-12 minutes, followed by re-equilibration at initial conditions [17]. This programming achieves baseline separation of delta-tocotrienol from interfering compounds while maintaining rapid analysis times [17].

Detection optimization employs diode array detection at 295 nm, corresponding to the characteristic absorption maximum of tocotrienol compounds [15] [17]. This wavelength provides optimal sensitivity and selectivity for delta-tocotrienol quantification while minimizing interference from other chromophores [15] [17].

The injection solvent selection critically affects peak shape and separation quality [18]. Solvents with eluent strength values of 3.4 or less prove most suitable for supercritical fluid chromatography applications, with 2-propanol demonstrating optimal performance for delta-tocotrienol analysis [18]. Ethanol injection solvents result in peak broadening and should be avoided for quantitative applications [18].

Pressurized Liquid Extraction (PLE) Parameters

Pressurized liquid extraction represents an advanced, environmentally sustainable technique for delta-tocotrienol isolation from plant matrices [19] [20] [21] [22]. This method combines elevated temperature and pressure with conventional liquid solvents to achieve rapid, efficient extraction while maintaining compound integrity [19] [20].

Temperature optimization balances extraction efficiency with compound stability [19] [20] [21]. Research demonstrates that temperatures of 50°C provide optimal conditions when employing methanol as the extraction solvent, achieving extraction efficiencies equivalent to conventional Soxhlet methods [19] [22]. For hexane-based extractions, temperatures of 80°C prove optimal, as the elevated temperature enhances solvent penetration into lipid matrices while maintaining delta-tocotrienol stability [21].

Pressure parameters maintain solvents in the liquid state above their atmospheric boiling points, enabling the use of elevated temperatures without solvent vaporization [19] [21] [22]. Standard operating pressure of 1500 psi (110 bar) provides optimal conditions for most delta-tocotrienol extraction applications [19] [21] [22]. Higher pressures (1600 psi) may be employed for specific matrix types but generally do not provide significant improvements in extraction efficiency [22].

Solvent selection depends on the target matrix and desired selectivity [19] [22] [23]. Methanol demonstrates superior performance for cereal-based materials, achieving recovery rates of 91-109% for delta-tocotrienol extraction from wheat, barley, and oat samples [19] [23]. Hexane proves optimal for oil-rich matrices such as palm materials, achieving recovery rates of 92-100% compared to conventional extraction methods [21].

Static extraction time represents a critical parameter for optimizing extraction yield while minimizing analysis time [19] [20] [22]. Five-minute static extraction periods provide optimal recovery for most delta-tocotrienol applications, with longer extraction times (10 minutes) providing minimal improvement in yield [19] [22]. Extended static times may result in co-extraction of interfering compounds without significant improvements in target analyte recovery [20].

Extraction cycle optimization enhances recovery through multiple solvent contacts with the sample matrix [19] [20]. Two extraction cycles provide optimal balance between extraction efficiency and analysis time for delta-tocotrienol applications [19] [20]. Single-cycle extractions may result in incomplete recovery from matrices with high lipid content, while three or more cycles provide minimal additional yield improvements [20].

Flush volume parameters ensure complete transfer of extracted compounds from the extraction cell to the collection vessel [21]. Flush volumes of 60% of the extraction cell volume provide optimal recovery while minimizing solvent consumption [21]. Higher flush volumes (100%) may be employed for quantitative applications but result in increased solvent usage without proportional improvements in recovery [21].

Sample preparation significantly influences extraction efficiency and reproducibility [21] [24]. Sample sizes of 2-5 grams provide optimal results for most plant materials, with 5 grams representing the optimal amount for palm-derived materials [21]. Addition of dispersing agents such as diatomaceous earth improves extraction efficiency by enhancing solvent penetration and preventing matrix compaction [24].

XLogP3

8.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

396.302830514 g/mol

Monoisotopic Mass

396.302830514 g/mol

Heavy Atom Count

29

UNII

1SRB74OWSI

Other CAS

25612-59-3

Use Classification

Lipids -> Prenol Lipids [PR] -> Quinones and hydroquinones [PR02] -> Vitamin E [PR0202]

Dates

Last modified: 08-15-2023
Brkljača, Robert; Urban, Sylvia; HPLC-NMR and HPLC-MS investigation of antimicrobial constituents in Cystophora monilifera and Cystophora subfarcinata, Phytochemistry, 117, 200-208. DOI:10.1016/j.phytochem.2015.06.014 PMID:26093325

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